1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic compound belonging to the class of azetidine carboxylic acids. This compound has garnered significant attention due to its unique properties, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.
Mode of Action
Azetidine derivatives are known to be involved in various biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Azetidine and its derivatives are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization , suggesting that they may affect related biochemical pathways.
Result of Action
Given the known biological activities of azetidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolic intermediates, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific cellular structures.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid typically involves the reaction of 2,6-difluorobenzyl chloride with azetidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and difluorophenyl compounds:
Similar Compounds:
Uniqueness:
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCIIRGJJICLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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